molecular formula C20H17FN2O2S B6539377 2-fluoro-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide CAS No. 1060337-13-4

2-fluoro-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide

Cat. No.: B6539377
CAS No.: 1060337-13-4
M. Wt: 368.4 g/mol
InChI Key: SAGGEJXPQGKVMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide is a complex organic compound characterized by its unique structure, which includes a fluorine atom, a thiophene ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the thiophene derivative and the benzamide moiety. One common synthetic route includes the following steps:

  • Preparation of Thiophene Derivative: : Thiophene-2-carboxaldehyde is reacted with methylamine to form the corresponding imine.

  • Formation of Benzamide: : 2-Fluorobenzoyl chloride is reacted with 4-aminomethylbenzoic acid to form 2-fluoro-N-(4-aminomethylphenyl)benzamide.

  • Coupling Reaction: : The thiophene imine is then coupled with the benzamide derivative using a suitable coupling reagent, such as carbodiimide, to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and reduce by-products. Large-scale reactions often use continuous flow reactors and automated systems to ensure consistency and efficiency. Purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide can undergo various chemical reactions, including:

  • Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The carbonyl group in the benzamide moiety can be reduced to an amine.

  • Substitution: : The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.

Major Products Formed

  • Oxidation: : Formation of thiophene sulfoxides or sulfones.

  • Reduction: : Formation of 2-fluoro-N-(4-aminomethylphenyl)benzamide.

  • Substitution: : Formation of derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, 2-fluoro-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine

The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with various biological targets makes it a valuable candidate for drug discovery.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which 2-fluoro-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide exerts its effects involves its interaction with specific molecular targets. The fluorine atom enhances the compound's ability to bind to these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-N-(4-aminomethylphenyl)benzamide: : Similar structure but lacks the thiophene ring.

  • 2-Fluoro-N-(4-methylphenyl)benzamide: : Similar structure but with a methyl group instead of the thiophene ring.

  • 2-Fluoro-N-(4-hydroxymethylphenyl)benzamide: : Similar structure but with a hydroxymethyl group instead of the thiophene ring.

Uniqueness

2-Fluoro-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide is unique due to the presence of the thiophene ring, which imparts distinct chemical and biological properties compared to similar compounds. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-fluoro-N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O2S/c21-18-6-2-1-5-17(18)20(25)23-15-9-7-14(8-10-15)12-19(24)22-13-16-4-3-11-26-16/h1-11H,12-13H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGGEJXPQGKVMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.